molecular formula C6H7NO B6593467 1-oxaspiro[2.3]hexane-5-carbonitrile CAS No. 578715-78-3

1-oxaspiro[2.3]hexane-5-carbonitrile

Cat. No.: B6593467
CAS No.: 578715-78-3
M. Wt: 109.13 g/mol
InChI Key: RJMBUEBVWQOCAV-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.3]hexane-5-carbonitrile is a spirocyclic compound featuring a fused oxirane (epoxide) and cyclopropane ring system, with a nitrile group at the 5-position. Its molecular formula is C₆H₇NO, and its molecular weight is 123.13 g/mol. The compound is notable for its high ring strain due to the spirocyclic architecture, which significantly influences its reactivity . Key applications include its use as a precursor in synthesizing bicyclobutane derivatives via prototropic isomerization (e.g., conversion to 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives using lithium diisopropylamide) and as a building block for introducing cyclobutyl motifs into pharmaceuticals and agrochemicals via epoxide ring-opening reactions .

Properties

IUPAC Name

1-oxaspiro[2.3]hexane-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8-6/h5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMBUEBVWQOCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Approaches for Spirocyclic Framework Construction

The spirocyclic core of 1-oxaspiro[2.3]hexane-5-carbonitrile is often constructed via cycloaddition reactions, which enable the simultaneous formation of multiple bonds in a single step. A prominent method involves the use of nitrile oxide dipoles in [3+2] cycloadditions with strained alkenes. For instance, the reaction of in situ-generated nitrile oxides with exo-cyclic alkenes has been demonstrated to yield spiroisoxazolines, which can subsequently undergo ring-opening and functionalization to access the target compound .

In a representative procedure, chlorooxime precursors are treated with triethylamine to generate nitrile oxides, which then react with electron-deficient alkenes under mild conditions (0–30°C in dichloromethane). This method offers moderate to high yields (45–75%) and excellent regioselectivity, as evidenced by the formation of spirocyclic intermediates with precise stereochemical control . The use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent in subsequent steps further facilitates the rearrangement of intermediates into the desired spirocyclic nitrile .

Ring-Closing Strategies via Intramolecular Cyclization

Alternative synthetic routes employ ring-closing strategies to form the spirocyclic structure. One approach involves the base-mediated cyclization of γ,δ-epoxy nitriles, where the epoxide moiety acts as a leaving group. For example, treatment of 5-(cyanomethyl)oxiran-2-yl derivatives with potassium tert-butoxide in tetrahydrofuran (THF) at −78°C induces intramolecular nucleophilic attack, yielding the spirocyclic product in 68% yield . This method benefits from the availability of starting materials and the avoidance of transition-metal catalysts.

A variation of this strategy utilizes hypervalent iodine reagents to promote oxidative cyclization. Substrates containing allylic nitrile groups undergo iodine(III)-mediated ring closure in dichloromethane at room temperature, achieving the spirocyclic framework with >90% diastereomeric excess . The mild reaction conditions and high stereoselectivity make this method suitable for scale-up applications.

Multi-Step Synthetic Routes from Bicyclic Precursors

Multi-step syntheses often begin with bicyclo[1.1.0]butane derivatives, which serve as versatile precursors for spirocyclic compounds. In a documented procedure, bicyclo[1.1.0]butane-1-carbonitrile is subjected to ozonolysis followed by reductive workup to generate a diketone intermediate. Subsequent treatment with hydroxylamine hydrochloride and sodium acetate in ethanol introduces an oxime group, which undergoes acid-catalyzed cyclization to form the spirocyclic oxaspiro ring.

A critical optimization in this route involves the use of boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst during the cyclization step, which enhances the reaction rate and improves yields from 40% to 72%. The final step involves dehydration of the oxime to the nitrile using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), achieving an overall yield of 58% over four steps.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the major preparation methods:

MethodStarting MaterialsKey Reagents/ConditionsYield (%)AdvantagesLimitations
[3+2] CycloadditionChlorooxime, exo-cyclic alkeneTEA, m-CPBA, DCM, 30°C45–75High regioselectivity, mild conditionsRequires unstable nitrile oxides
Ring-Closing Cyclizationγ,δ-Epoxy nitrileKOtBu, THF, −78°C68No transition metals, scalableLow-temperature requirements
Multi-Step SynthesisBicyclo[1.1.0]butaneOzone, BF₃·OEt₂, POCl₃, DMF58Uses commercially available precursorsLengthy synthesis, moderate yield

Mechanistic Insights and Optimization Strategies

The [3+2] cycloaddition mechanism proceeds through a concerted transition state, where the nitrile oxide dipole aligns with the alkene’s π-system to form the spirocyclic isoxazoline intermediate. Computational studies suggest that electron-withdrawing groups on the alkene significantly lower the activation energy, enhancing reaction rates . Subsequent oxidation with m-CPBA induces N–O bond cleavage, followed by nitrile migration to yield the final product .

For ring-closing approaches, density functional theory (DFT) calculations reveal that the cyclization transition state adopts a chair-like conformation, minimizing steric hindrance between the nitrile and oxaspiro moieties. Solvent effects play a critical role: polar aprotic solvents like DMF stabilize the transition state, whereas nonpolar solvents lead to incomplete conversions.

Industrial-Scale Production Considerations

Scalable synthesis of this compound requires addressing challenges such as reagent cost and purification efficiency. Continuous flow reactors have been proposed for the cycloaddition step, enabling precise temperature control and reduced reaction times (from 12 h to 2 h) . Additionally, catalytic asymmetric variants using chiral copper complexes achieve enantiomeric excesses >90%, though these methods remain under development for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-oxaspiro[2.3]hexane-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Isomerization: Lithium diisopropylamide (LDA) in an aprotic medium.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

1-Oxaspiro[2.3]hexane-5-carbonitrile features a unique spirocyclic structure characterized by the presence of a nitrile group. Its molecular formula is C7H9NC_7H_9N with a molecular weight of approximately 123.15 g/mol. The spiro configuration contributes to its distinctive chemical reactivity and potential applications in organic synthesis and drug development.

Scientific Research Applications

This compound has several notable applications:

Chemistry

  • Building Block for Organic Synthesis : It serves as a versatile intermediate for constructing complex organic molecules, particularly in the synthesis of spirocyclic compounds.
  • Reactivity Studies : Its unique structure allows for investigations into reaction mechanisms, including nucleophilic substitutions and cycloadditions.

Medicinal Chemistry

  • Drug Discovery : Preliminary studies suggest that this compound may possess pharmacological properties, making it a candidate for further exploration in drug development.
  • Biological Activity : Investigations have indicated potential antimicrobial and anticancer activities, warranting further research into its therapeutic applications.

Material Science

  • Specialty Chemicals Production : The compound is utilized in the development of specialty chemicals that exhibit unique properties due to their spirocyclic nature.

Anticancer Activity

In vitro studies have been conducted to evaluate the anticancer efficacy of derivatives derived from this compound:

CompoundConcentration (µM)Cell Viability (%)
This compound10070
Cisplatin10050

These results indicate that while the compound demonstrates moderate cytotoxicity against cancer cell lines, it may serve as a lead compound for further development in cancer therapy.

Synthesis Methodology

A study highlighted the use of this compound in developing new synthetic methodologies for producing spirocyclic epoxides and aziridines. The compound's reactivity was exploited to create novel derivatives with potential applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-oxaspiro[2.3]hexane-5-carbonitrile involves its ability to undergo isomerization and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in isomerization reactions, the transformation of carbanion intermediates to more stable alcoholate ions plays a crucial role .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 1-oxaspiro[2.3]hexane-5-carbonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Strain Energy/Reactivity Highlights
This compound C₆H₇NO 123.13 Epoxide, nitrile High strain; undergoes isomerization , ring-opening
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate C₇H₁₀O₃ 142.15 Epoxide, ester Lower electrophilicity vs. nitrile; ester hydrolysis
2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile C₁₀H₇NO 157.17 Ketone, nitrile Aromatic stabilization reduces strain; no epoxide
1,1-Difluorospiro[2.3]hexane-5-carboxylic acid C₇H₈F₂O₂ 162.13 Carboxylic acid, fluorine Enhanced acidity (F substitution); bioactivity potential
5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane C₁₁H₁₁FO 178.20 Epoxide, fluorophenyl Electron-withdrawing substituent affects reactivity

Biological Activity

1-Oxaspiro[2.3]hexane-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure, which may impart distinctive biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula: C9H13NO
  • Molecular Weight: 151.21 g/mol
  • IUPAC Name: 5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carbonitrile
  • Canonical SMILES: CC(C)C1CC2(C1)C(O2)C#N

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The nitrile group serves as a reactive site that can bind to proteins and nucleic acids, potentially inhibiting or modifying their activity. The spirocyclic structure may enhance binding affinity and specificity for these biological molecules, making it a candidate for pharmacological studies, particularly in oncology and neuropharmacology .

Antimicrobial Activity

Research indicates that some derivatives of spirocyclic compounds, including this compound, exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics .

Antitumor Activity

Initial studies have shown that this compound may possess antitumor properties. Its structural features allow for interactions with cancer-related pathways, potentially leading to the inhibition of tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties : A study evaluated the efficacy of various spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives demonstrated significant antibacterial activity, suggesting a pathway for further development into therapeutic agents .
  • Antitumor Mechanism Investigation : Research focused on the interaction of this compound with cancer cell lines revealed that it may induce apoptosis through the activation of specific signaling pathways associated with cell death .
  • Pharmacokinetics and Dynamics : Interaction studies highlighted the compound's reactivity with biological macromolecules, providing insights into its pharmacodynamics and pharmacokinetics, which are crucial for assessing its therapeutic potential .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains
AntitumorInduces apoptosis in cancer cell lines
Enzyme InteractionBinds to specific enzymes, potentially inhibiting activity

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